molecular formula C3H6ClNO4S B8475725 Methyl (chlorosulfonyl)glycinate

Methyl (chlorosulfonyl)glycinate

Cat. No.: B8475725
M. Wt: 187.60 g/mol
InChI Key: HZOHYQWTPXAJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (chlorosulfonyl)glycinate is a glycine-derived ester featuring a chlorosulfonyl (-SO₂Cl) substituent. For instance, Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS 418804-73-6) and Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 333451-86-8) are sulfonamide glycinate esters used as intermediates in pharmaceutical synthesis . These compounds typically form via condensation reactions between glycinate esters and sulfonyl chlorides or aldehydes, as demonstrated in heterocyclic synthesis studies .

Properties

Molecular Formula

C3H6ClNO4S

Molecular Weight

187.60 g/mol

IUPAC Name

methyl 2-(chlorosulfonylamino)acetate

InChI

InChI=1S/C3H6ClNO4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3

InChI Key

HZOHYQWTPXAJNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (chlorosulfonyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Glycine methyl ester and chlorosulfonic acid.

    Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.

    Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (chlorosulfonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used to substitute the sulfonyl chloride group.

    Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.

    Oxidation Products: Sulfonic acids or sulfonyl chlorides.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

Methyl (chlorosulfonyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (chlorosulfonyl)glycinate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Methyl Glycinate Derivatives

Methyl glycinate serves as a versatile building block in organic synthesis. Key derivatives include:

Compound Substituent/Modification Key Properties/Applications Reference
Methyl (chlorosulfonyl)glycinate -SO₂Cl group Hypothesized reactivity in sulfonation or nucleophilic substitution N/A
Methyl N-(phenylsulfonyl)glycinate -SO₂Ph group Pharmaceutical intermediate
Methyl N-(methylsulfonyl)glycinate -SO₂Me group Intermediate for bioactive molecules
20(S)-Glycinate camptothecin esters Glycinate esterified to camptothecin Enhanced water solubility, antitumor activity

Comparison with Acetylacetonate (acac) Ligands

Glycinate ligands in coordination complexes exhibit distinct behavior compared to acetylacetonate (acac) ligands:

Property Glycinate Systems Acac Systems Reference
DNA Binding Mode Minor groove binding (14 systems) Intercalation (3 systems)
Base-Pair Flipping None observed Observed in 4 systems
Stability in DNA Interaction Stable minor groove interactions Terminal base-pair intercalation

Glycinate ligands favor minor groove binding due to their smaller steric profile, while bulkier acac ligands promote intercalation or base-pair flipping .

Solubility and Pharmacokinetics

  • Glycinate Esters : Improve water solubility of hydrophobic drugs (e.g., camptothecins) without enzymatic activation .
  • Ethyl vs. Methyl Glycinate : Methyl esters generally exhibit higher yields in heterocyclic syntheses (89% vs. 88% for ethyl analogs) , though ethyl derivatives may offer slower hydrolysis rates in vivo.

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